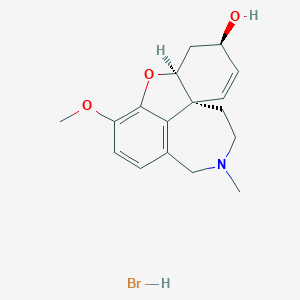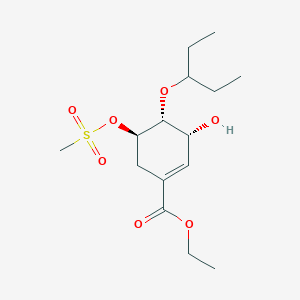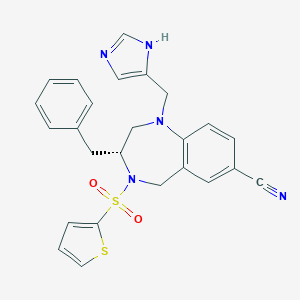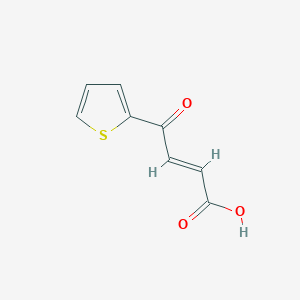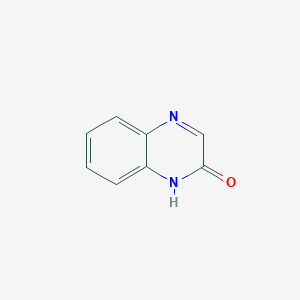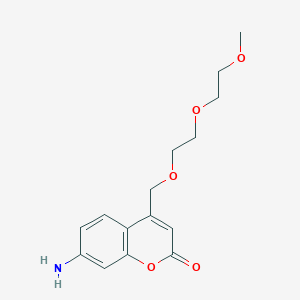
7-Amino-4-(2,5,8-trioxanonyl)coumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-4-(2,5,8-trioxanonyl)coumarin is a fluorescent probe used in scientific research to study various biological processes. It is a coumarin derivative that has been widely used in the field of biochemistry and biophysics due to its unique properties.
作用机制
The mechanism of action of 7-Amino-4-(2,5,8-trioxanonyl)coumarin involves the interaction of the coumarin molecule with biological molecules. The fluorescent properties of the molecule allow it to be used as a probe to study the interactions between molecules. When excited with light, the molecule emits light at a specific wavelength, which can be detected using a fluorescence microscope.
生化和生理效应
The biochemical and physiological effects of 7-Amino-4-(2,5,8-trioxanonyl)coumarin are dependent on the specific biological process being studied. However, in general, the molecule does not have any significant effects on biological systems. It is non-toxic and does not interfere with the normal functioning of cells.
实验室实验的优点和局限性
The advantages of using 7-Amino-4-(2,5,8-trioxanonyl)coumarin in lab experiments include its high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a wide range of experimental setups. However, the molecule has some limitations, including its relatively short fluorescence lifetime and the need for specialized equipment to detect its fluorescence.
未来方向
There are many future directions for research involving 7-Amino-4-(2,5,8-trioxanonyl)coumarin. One area of research is the development of new probes based on the coumarin scaffold. These probes could be used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and DNA-protein interactions. Another area of research is the development of new techniques for detecting the fluorescence of 7-Amino-4-(2,5,8-trioxanonyl)coumarin. These techniques could improve the sensitivity and specificity of experiments using the molecule. Finally, there is a need for more research to understand the mechanism of action of 7-Amino-4-(2,5,8-trioxanonyl)coumarin and how it interacts with biological molecules. This understanding could lead to the development of new probes with improved properties and greater versatility.
合成方法
The synthesis of 7-Amino-4-(2,5,8-trioxanonyl)coumarin involves the reaction of 7-amino-4-methylcoumarin with 2,5,8-trioxanonane-1,10-diamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The product is then purified using chromatographic techniques to obtain pure 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
科学研究应用
7-Amino-4-(2,5,8-trioxanonyl)coumarin is used as a fluorescent probe in various scientific research applications. It is commonly used to study the interactions between proteins, DNA, and RNA. It can also be used to study the activity of enzymes and other biological molecules. The fluorescent properties of 7-Amino-4-(2,5,8-trioxanonyl)coumarin make it an ideal probe for studying biological processes in living cells.
属性
CAS 编号 |
146773-33-3 |
|---|---|
产品名称 |
7-Amino-4-(2,5,8-trioxanonyl)coumarin |
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC 名称 |
7-amino-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |
InChI |
InChI=1S/C15H19NO5/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9H,4-7,10,16H2,1H3 |
InChI 键 |
WDUHFRHYZNNRGQ-UHFFFAOYSA-N |
SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
规范 SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



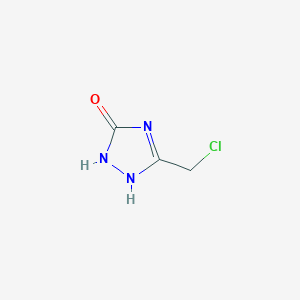


![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)
